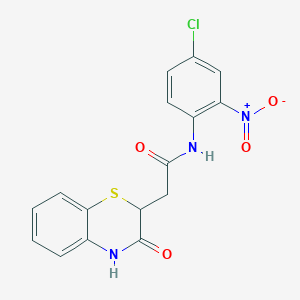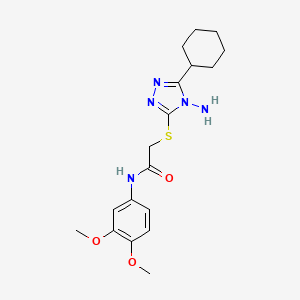
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the formation of the thiazole ring followed by various functionalization reactions. For example, Paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are structurally related to the compound of interest. The synthesis involves the formation of the thiazole ring and subsequent sulfonamide coupling. Similarly, Paper discusses the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which also include the formation of a benzothiazole core followed by amide coupling. These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. Paper provides a single crystal X-ray study of a related compound to determine its conformational features. This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, depending on the substituents present on the rings. The papers do not provide specific reactions for the compound "N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide," but the general reactivity patterns of benzothiazoles suggest that such a compound could participate in reactions typical of amides and aromatic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, solubility, and stability. Paper discusses the characterization of benzothiazole derivatives using physical data, FT-IR, NMR, and elemental analysis, which are essential techniques for determining these properties. Although the specific properties of "this compound" are not provided, similar analytical methods could be used to study this compound.
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
- Benzothiazole derivatives, closely related to N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide, have been studied for their role as dipeptidyl peptidase IV (DPP-IV) inhibitors, showing promise in the treatment of type 2 diabetes. A study by Nitta et al. (2008) synthesized and evaluated a series of compounds for DPP-IV inhibition, finding that derivatives with the benzothiazole group exhibited highly potent inhibitory activity (Nitta et al., 2008).
Anticonvulsant Agents
- Kamiński et al. (2015) synthesized a library of compounds, including N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, with potential as new hybrid anticonvulsant agents. These compounds integrate elements of known antiepileptic drugs and displayed promising results in preclinical seizure models (Kamiński et al., 2015).
Herbicidal Activity
- A study on N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide by Liu et al. (2008) highlights the herbicidal activity of certain benzothiazole derivatives, indicating potential agricultural applications (Liu et al., 2008).
Antimicrobial Activity
- Abbas et al. (2014) investigated benzothiazoles for their antimicrobial properties. They synthesized various derivatives and found them to be potent antimicrobial agents, indicating potential use in combating microbial infections (Abbas et al., 2014).
CDK2 Inhibitors
- Vulpetti et al. (2006) identified N-(5-Bromo-1,3-thiazol-2-yl)butanamide as an active inhibitor of CDK2, a protein crucial for cell cycle regulation. This suggests potential applications in cancer treatment (Vulpetti et al., 2006).
properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-6-11(17)15-14-16(2)12-9(18-3)7-8-10(19-4)13(12)20-14/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCMVOBNNYYRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



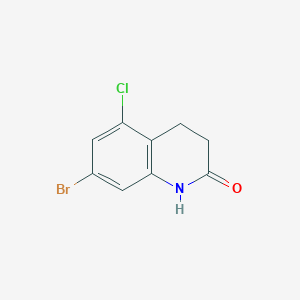
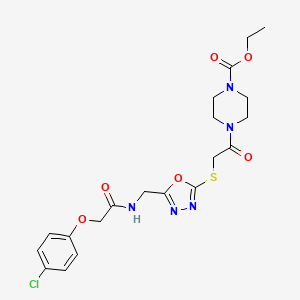
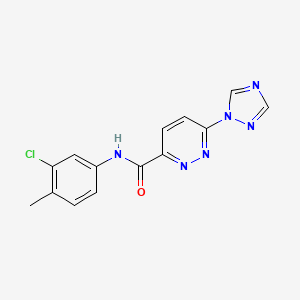
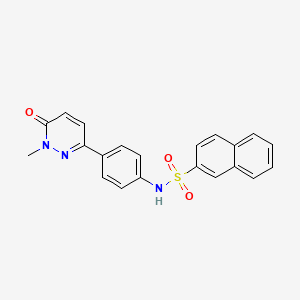
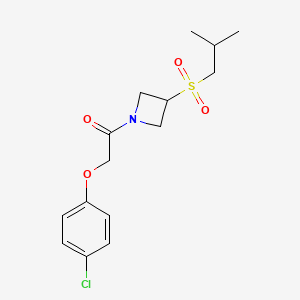
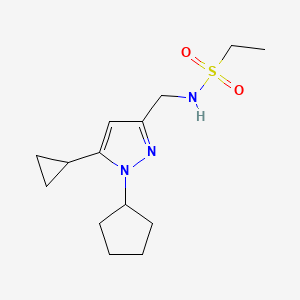
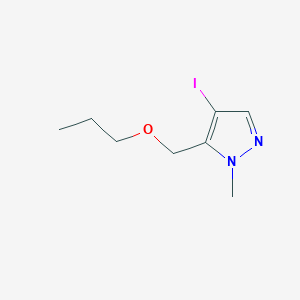

![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)

![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)

